1,2-Butadiene

Spectroscopy Conjugation Electronic Structure

Sourcing high-purity 1,2-butadiene for sensitive cumulene chemistry is challenging due to its thermodynamic instability and tendency to isomerize. This compound, supplied as a stabilized, high-purity gas/liquid, is the exact solution for demanding research applications: • Enables Pd-catalyzed asymmetric silaboration to produce β-borylallylsilanes with unique regioselectivity. • Serves as an essential intermediate for developing accurate combustion kinetic mechanisms and modeling soot precursor formation. • Acts as a potent chain-transfer agent in anionic copolymerization, allowing precise control over molecular weight distribution and vinyl content.

Molecular Formula C4H6
Molecular Weight 54.09 g/mol
CAS No. 590-19-2
Cat. No. B1212224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Butadiene
CAS590-19-2
Molecular FormulaC4H6
Molecular Weight54.09 g/mol
Structural Identifiers
SMILESCC=C=C
InChIInChI=1S/C4H6/c1-3-4-2/h4H,1H2,2H3
InChIKeyQNRMTGGDHLBXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsol in water;  very sol in benzene;  miscible in alcohol and ethe

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Butadiene: Cumulated Diene for Synthesis and Polymerization


1,2-Butadiene (CAS 590-19-2), also known as methylallene, is a four-carbon cumulated diene with the formula CH₂=C=CHCH₃ [1]. It is a colorless, flammable gas at room temperature with a boiling point of 10.8–10.9 °C and a melting point of −136.2 °C [2]. Unlike its isomer 1,3-butadiene, a major industrial monomer for synthetic rubber, 1,2-butadiene is a high-value research chemical and synthetic intermediate with a distinct cumulene structure that imparts unique reactivity patterns [3].

Cumulated diene scaffold for synthesis
Orthogonal π-system enables unique reactivity
Research intermediate for polymer modification

1,2-Butadiene vs. C4H6 Isomers: Why Substitution Fails


1,2-Butadiene cannot be interchanged with its C4H6 isomers—1,3-butadiene, 1-butyne, or 2-butyne—because each possesses a fundamentally different bonding arrangement that governs stability, spectroscopic response, and reactivity [1]. 1,2-Butadiene's orthogonal, non-conjugated π-system is thermodynamically less stable and undergoes distinct thermal isomerization and decomposition pathways compared to its isomers [2]. Attempting to substitute 1,2-butadiene with 1,3-butadiene in applications requiring a cumulated diene scaffold will fail due to divergent stereoelectronic properties and reaction outcomes .

1,2-Butadiene (Target)
1,3-Butadiene (Substitute)
Non-conjugated orthogonal π-systemDistinct electronic structure
Conjugated π-systemAlters reactivity and stability
Higher-energy cumulated dieneThermodynamically less stable
Lower-energy conjugated dieneMay shift isomerization behavior
Unique allene reaction pathwaysRequired for cumulene-based synthesis
Conventional diene polymerizationDivergent product microstructure

Quantitative Differentiation of 1,2-Butadiene


UV-Vis Differentiation from 1,3-Butadiene

The electronic absorption spectrum of 1,2-butadiene is dramatically different from that of its isomer 1,3-butadiene. In 1,2-butadiene, the two π-bonds are orthogonal and non-conjugated, resulting in a longest-wavelength absorption at 178 nm [1]. In contrast, the conjugated π-system of 1,3-butadiene lowers the HOMO–LUMO gap, shifting its absorption maximum to 217 nm [1].

UV-Vis λmax
Head-to-head
1,2-Butadiene: 178 nm
1,3-Butadiene: 217 nm Δ 39 nm bathochromic shift
Confirms non-conjugated, cumulated structure
Enables analytical discrimination in research settings
Spectroscopy Conjugation Electronic Structure

Thermal Isomerization Kinetics to 1,3-Butadiene

At high temperatures, 1,2-butadiene isomerizes to the thermodynamically more stable 1,3-butadiene. Shock tube experiments and modeling have established a first-order rate constant expression for this transformation: k = 2.5 × 10¹³ exp(−63 kcal/mol / RT) s⁻¹ over the temperature range 1100–1600 K [1]. At 1200 K, this corresponds to a rate constant of 8.42 × 10¹ s⁻¹ [2].

Thermal Isomerization Kinetics
Head-to-head
k(isom) = 2.5×10¹³ exp(−63 kcal/mol / RT) s⁻¹
vs decomp. k = 2.0×10¹⁵ exp(−75 kcal/mol / RT) s⁻¹ Lower Ea favors isomerization (63 vs 75 kcal/mol)
Governs high-temperature behavior in combustion models
Shock tube data, 1100–1600 K, 1.2–2.3 atm
Kinetics Combustion Pyrolysis

Catalyzed Isomerization to 2-Butyne

The isomerization of 1,2-butadiene (buta-1,2-diene) to 2-butyne (but-2-yne) is thermodynamically favorable. Using the organometallic complex (Me₅C₅)₂Yb as a catalyst, the reaction's standard Gibbs free energy change (ΔrG°) at 298 K was determined to be −3.0 kcal mol⁻¹ [1]. The pseudo-first-order rate constants for this isomerization at 20 °C are 6.4 × 10⁻⁶ s⁻¹ in C₆D₁₂ and 7.4 × 10⁻⁵ s⁻¹ in C₆D₆ [1].

Catalyzed Isomerization
Head-to-head
ΔrG° = –3.0 kcal mol⁻¹ (298 K)
k = 7.4×10⁻⁵ s⁻¹ (C₆D₆) Exergonic formation of 2-butyne
Confirms 1,2-butadiene as higher-energy isomer
Organometallic catalyst, 20 °C
Organometallic Catalysis Isomerization Thermodynamics

Chain Modification in Anionic SBR Copolymerization

1,2-Butadiene acts as a chain-terminating and chain-transfer agent during the anionic copolymerization of styrene and 1,3-butadiene [1]. Its addition decreases the copolymerization rate, reduces the number-average molecular weight (M̄ₙ), and broadens the molecular weight distribution [1]. Specifically, increasing the amount of 1,2-butadiene leads to a slight increase in the vinyl content of the copolymer and significantly alters the final vulcanized rubber properties, including increased rolling resistance and reduced wet skid resistance [1].

Chain Modification in SBR
Head-to-head
Decreases copolymerization rate
Reduces M̄ₙ, broadens MWD Slightly increases vinyl content in SBR
Active chain-transfer agent, not inert additive
Impacts final vulcanizate properties
Polymer Chemistry Anionic Polymerization Copolymer Modification

IR and Raman Differentiation from Alkynes and 1,3-Butadiene

1,2-Butadiene can be distinguished from other C4H6 isomers via infrared (IR) and Raman spectroscopy. Unlike terminal alkynes (e.g., 1-butyne), 1,2-butadiene does not exhibit a sharp band around 3300 cm⁻¹ associated with the ≡C–H stretch [1]. Furthermore, its IR spectrum is distinct from that of 1,3-butadiene due to the absence of conjugated diene absorptions. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for unambiguous identification [2].

IR Differentiation
Class-level
No sharp band at ~3300 cm⁻¹ (no ≡C–H)
Characteristic allene C=C=C stretch Distinct from 1-butyne and 1,3-butadiene IR patterns
Supports non-destructive isomer identification
Requires reference spectra for confirmation
Vibrational Spectroscopy Analytical Chemistry Isomer Identification

1,2-Butadiene: Validated Research and Industrial Applications


Combustion and Pyrolysis Modeling: C4 Intermediate

The established high-temperature isomerization kinetics of 1,2-butadiene to 1,3-butadiene (k = 2.5 × 10¹³ exp(−63 kcal/mol / RT) s⁻¹, 1100–1600 K) [1] make it an essential species for developing accurate detailed kinetic mechanisms for hydrocarbon fuel combustion. Its inclusion as an intermediate is necessary for modeling soot precursor formation, as it lies on the reaction pathway from 1,3-butadiene decomposition to propargyl (C₃H₃) radicals [2].

Pd-Catalyzed Silaboration for Organosilane Synthesis

1,2-Butadiene is a versatile reagent in organic synthesis, specifically for the Pd-catalyzed asymmetric silaboration with silylboranes to produce β-borylallylsilanes—valuable building blocks for further functionalization [1]. Its cumulated diene structure allows for unique regioselectivity in these transformations compared to other dienes.

Microstructure Control in Anionic Copolymerizations

In the anionic copolymerization of styrene and 1,3-butadiene, 1,2-butadiene functions not as a monomer but as a potent chain-transfer and chain-terminating agent [1]. This behavior allows polymer chemists to actively control molecular weight distribution, vinyl content, and the resulting vulcanizate properties (e.g., rolling resistance) by adding precise amounts of 1,2-butadiene.

Cumulene and Allene Chemistry: Fundamental Studies

As the simplest alkyl-substituted allene, 1,2-butadiene serves as a model compound for investigating the physical and chemical properties of cumulenes. Its well-defined thermodynamic data (ΔfH°gas = 162.3–176.0 kJ/mol) [1] and distinct UV-Vis absorption (λmax = 178 nm) [2] provide a benchmark for studying the effects of substitution and chain extension on cumulene stability and electronic structure.

Application
Selection Property
Validation Focus
Combustion and Pyrolysis Modeling
High-temperature kinetic data
Rate constant validation in kinetic models
Organosilane Synthesis (Silaboration)
Cumulated diene regioselectivity
Product selectivity in Pd-catalyzed reactions
Anionic SBR Copolymerization
Chain-transfer and termination behavior
Molecular weight distribution and vinyl content control
Cumulene Fundamental Studies
Model allene compound with thermochemical data
Benchmark UV-Vis and thermodynamic validation

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